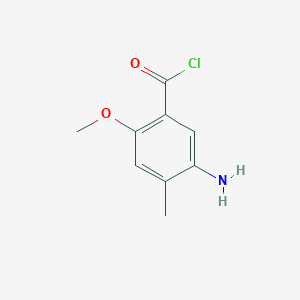
5-Amino-2-methoxy-4-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-methoxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoyl chloride, featuring an amino group, a methoxy group, and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxy-4-methylbenzoyl chloride typically involves the chlorination of 5-Amino-2-methoxy-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, resulting in the formation of the benzoyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-methoxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Acylation Reactions: It can act as an acylating agent, reacting with amines to form amides or with alcohols to form esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Amino-2-methoxy-4-methylbenzoic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of the benzoic acid derivative.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
5-Amino-2-methoxy-4-methylbenzoic acid: Formed from hydrolysis.
Applications De Recherche Scientifique
5-Amino-2-methoxy-4-methylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 5-Amino-2-methoxy-4-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoyl chloride: Similar in structure but lacks the amino and methyl groups.
2-Amino-5-chloro-3-methylbenzoic acid: Similar in structure but contains a chlorine atom instead of a methoxy group.
Uniqueness
5-Amino-2-methoxy-4-methylbenzoyl chloride is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This combination of functional groups makes it a versatile intermediate in organic synthesis and chemical research.
Propriétés
Numéro CAS |
90763-49-8 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
5-amino-2-methoxy-4-methylbenzoyl chloride |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-8(13-2)6(9(10)12)4-7(5)11/h3-4H,11H2,1-2H3 |
Clé InChI |
YWXYBFLCVPCTDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)C(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















